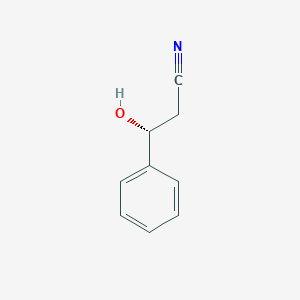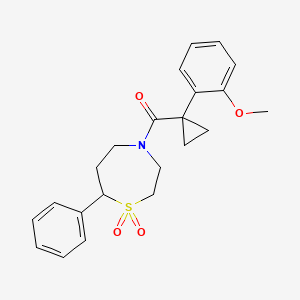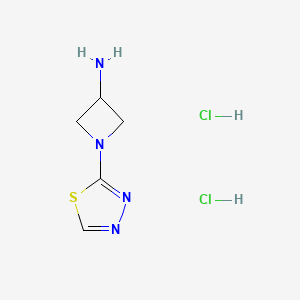
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” is a compound with the molecular weight of 230.14 . It has been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the hybridization of 1,3,4-thiadiazole and urea group to form a new molecular skeleton . The exact synthesis process of this specific compound is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.14 . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, including “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride”, have been found to be potent antimicrobial agents . They have shown a broad spectrum of activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Anti-Inflammatory Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their anti-inflammatory properties . This makes them valuable in the development of new drugs for treating inflammatory diseases .
Antitubercular Agents
1,3,4-Thiadiazole derivatives have also been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
Antineoplastic Activity
1,3,4-Thiadiazole derivatives have shown promise in the field of oncology as antineoplastic agents . They have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma .
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is present in many molecules with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Antiviral Properties
1,3,4-Thiadiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections .
Analgesic Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their analgesic properties . This makes them valuable in the development of new drugs for pain management .
Anti-Alzheimer’s Disease
1,3,4-Thiadiazole derivatives have shown promise in the field of neurology as potential treatments for Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative disorders .
These are just a few of the many potential applications of “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” in scientific research. It’s clear that this compound and its derivatives have a wide range of pharmacological activities, making them a valuable area of study in medicinal chemistry .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.2ClH/c6-4-1-9(2-4)5-8-7-3-10-5;;/h3-4H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURSWRPQBZMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
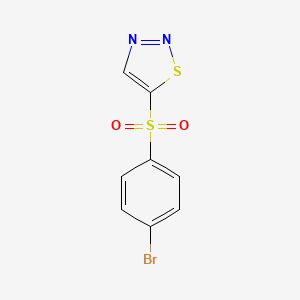



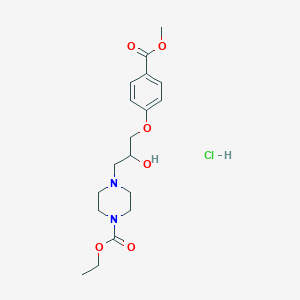
![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
